molecular formula C15H23N3OS B2882485 2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034245-82-2

2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2882485
CAS RN: 2034245-82-2
M. Wt: 293.43
InChI Key: GUSSRBAOGFSHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclopentylthio group, an acetamide group, and a tetrahydropyrazolo[1,5-a]pyridine moiety. These structural features suggest that it might be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using rhodium-catalyzed asymmetric reductive dearomatization . This method has been used to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a complex arrangement of rings and functional groups. The tetrahydropyrazolo[1,5-a]pyridine moiety suggests a bicyclic structure with nitrogen atoms .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of polyfunctionally substituted heterocyclic compounds derived from structurally similar precursors shows significant antitumor activities. The mechanistic pathways leading to these derivatives involve regioselective attacks and/or cyclization, highlighting the versatility of such compounds in producing diverse heterocyclic systems. These systems have shown high inhibitory effects when screened in vitro for their antiproliferative activity across various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Antitumor Activity

Further elaboration on the antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from related cyanoacetamide-based compounds has been documented. These compounds showed promising inhibitory effects against different cancer cell lines, indicating the potential for the development of new therapeutic agents (Albratty et al., 2017).

Insecticidal Assessment

The versatility of these compounds extends beyond antitumor activity, as seen in their application as insecticidal agents. Innovative heterocycles incorporating a thiadiazole moiety have been assessed against the cotton leafworm, Spodoptera littoralis, demonstrating the potential of these compounds in agricultural applications (Fadda et al., 2017).

Antimicrobial Activity

The antimicrobial activities of new heterocycles incorporating antipyrine moieties have also been explored, further demonstrating the broad biological relevance of these compounds. The synthesized compounds were tested and evaluated as antimicrobial agents, showing efficacy against various microbial strains (Bondock et al., 2008).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-15(11-20-13-5-1-2-6-13)16-9-12-10-17-18-8-4-3-7-14(12)18/h10,13H,1-9,11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSSRBAOGFSHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.